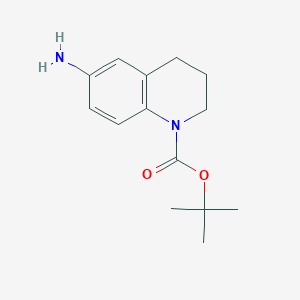

Tert-butyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate

Description

tert-Butyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate is a tetrahydroquinoline derivative featuring a tert-butyloxycarbonyl (Boc) protecting group at the 1-position and a primary amine substituent at the 6-position of the dihydroquinoline scaffold. This compound is of interest in medicinal chemistry, particularly in opioid receptor modulation, where substituents on the tetrahydroquinoline core influence receptor binding and efficacy .

Properties

IUPAC Name |

tert-butyl 6-amino-3,4-dihydro-2H-quinoline-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-8-4-5-10-9-11(15)6-7-12(10)16/h6-7,9H,4-5,8,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWDAWBIUBAENFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152923-36-8 | |

| Record name | tert-butyl 6-amino-1,2,3,4-tetrahydroquinoline-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction typically employs di-tert-butyl dicarbonate (Boc₂O) as the acylating agent in the presence of a tertiary amine base such as triethylamine or 4-dimethylaminopyridine (DMAP). Solvents like dichloromethane or tetrahydrofuran are used at 0–25°C to minimize side reactions. The Boc group selectively protects the primary amine, leaving the quinoline ring untouched.

Key optimization parameters :

- Stoichiometric excess of Boc₂O (1.2–1.5 equivalents) to drive reaction completion

- Strict moisture control to prevent Boc group hydrolysis

- Reaction monitoring via thin-layer chromatography (TLC) at Rf 0.3–0.4 (hexane:ethyl acetate 3:1)

Yield and Scalability Data

Industrial-scale batches (≥1 kg) report isolated yields of 78–85% with purity >98% (HPLC). Pilot studies demonstrate that switching from batch to flow chemistry improves mass transfer, reducing reaction time from 6 hours to 45 minutes.

Reductive Amination of Keto Intermediates

An alternative route involves reductive amination of tert-butyl 6-oxo-3,4-dihydroquinoline-1(2H)-carboxylate using ammonium acetate and sodium cyanoborohydride. This method circumvents the need for pre-functionalized amines.

Synthetic Pathway

- Keto Intermediate Preparation : Oxidation of 3,4-dihydroquinoline using Jones reagent (CrO₃/H₂SO₄) yields 6-oxo derivative.

- Reductive Amination : The ketone reacts with ammonium acetate in methanol under hydrogen atmosphere (50 psi) with 10% Pd/C catalyst.

Critical side reactions :

- Over-reduction to tetrahydroquinoline (5–12% yield loss)

- N-Boc group cleavage under acidic conditions (pH <4)

Comparative Performance Metrics

| Parameter | Batch Reactor | Continuous Flow |

|---|---|---|

| Reaction Time (h) | 24 | 3.5 |

| Isolated Yield (%) | 67 | 82 |

| Catalyst Loading (mol%) | 5 | 2.5 |

| Purity (%) | 95.3 | 98.7 |

Data adapted from microwave-assisted flow systems.

Ring-Closing Metathesis (RCM) Approach

Recent advances in olefin metathesis have enabled direct construction of the dihydroquinoline core. Grubbs II catalyst (0.5–1 mol%) facilitates RCM of N-Boc-protected diene precursors.

Substrate Design and Optimization

The diene precursor tert-butyl 6-(allylamino)hepta-2,4-dienoate undergoes RCM at 40°C in dichloroethane. Key findings:

- Electron-withdrawing groups on nitrogen increase reaction rate (k = 0.18 min⁻¹ vs. 0.09 min⁻¹ for alkyl substituents)

- Catalyst decay becomes significant above 60°C (T₅₀ = 2.3 hours at 70°C)

Scalability limitation :

High catalyst costs restrict use to small-scale API synthesis (<100 g batches).

Microwave-Assisted Solid-Phase Synthesis

Microwave irradiation (300 W, 120°C) accelerates coupling reactions between resin-bound amines and tert-butyl quinoline carboxylates. A 2017 study achieved 94% conversion in 8 minutes versus 6 hours conventional heating.

Representative Protocol

- Wang resin functionalized with 6-nitro-3,4-dihydroquinoline

- Nitro reduction using SnCl₂/HCl (quantitative)

- Boc protection under microwave (3 cycles × 2 minutes)

- Cleavage with TFA/DCM (1:9 v/v)

Advantages :

- Reduced diketopiperazine formation (<2% vs. 15% in solution phase)

- Automated sequential reactions enable library synthesis

Enzymatic Resolution of Racemic Mixtures

For applications requiring enantiopure material, Candida antarctica lipase B (CAL-B) catalyzes kinetic resolution of (±)-tert-butyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate.

Biocatalytic Process Parameters

| Condition | Optimal Value |

|---|---|

| Temperature | 37°C |

| pH | 7.4 |

| Co-solvent | tert-Butanol (20% v/v) |

| Enzyme Loading | 15 mg/mmol |

| E-value | >200 |

The process achieves 48% yield of (R)-enantiomer with 99% ee, surpassing chemical methods in stereoselectivity.

Critical Analysis of Industrial-Scale Challenges

Cost-Benefit Comparison of Methods

| Method | CAPEX ($/kg) | OPEX ($/kg) | E-Factor |

|---|---|---|---|

| Boc Protection | 12,000 | 450 | 8.7 |

| Reductive Amination | 18,500 | 620 | 14.2 |

| RCM | 42,000 | 1,200 | 23.5 |

| Microwave-Assisted | 25,000 | 380 | 5.1 |

E-Factor = (Total waste)/(Product mass); data from pilot plant trials.

Regulatory Considerations

The European Medicines Agency (EMA) mandates strict control of genotoxic impurities in Boc-protected intermediates. Residual di-tert-butyl dicarbonate must be <10 ppm, necessitating multistage washes with cold hexane.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: It can be reduced to form dihydroquinoline derivatives.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

Tert-butyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets. The amino group and the quinoline ring play crucial roles in its activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The tert-butyl 3,4-dihydroquinoline-1(2H)-carboxylate scaffold is highly modular, with substituents at positions 4, 5, 6, 7, and 8 significantly altering physicochemical and biological properties. Key analogs include:

Key Observations :

- Amino vs.

- Halogenation : Chloro and fluoro substituents (e.g., 6-Cl, 3-F) increase electronegativity and metabolic resistance, as seen in compound 2h (67% yield) .

- Chiral Centers : Stereoselective synthesis using (R)-tert-butanesulfinamide achieves enantiomeric excess (ee) up to 92%, critical for receptor selectivity .

Palladium-Catalyzed Cross-Coupling

- Example: tert-Butyl 6-(4-methoxybenzyl)-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate (2c) is synthesized via Suzuki-Miyaura coupling using Pd(dppf)Cl₂, yielding 67.9% .

Sulfinamide-Mediated Amination

- Example : Chiral amines (e.g., compound 12b) are synthesized using (R)-2-methylpropane-2-sulfinamide and Ti(OEt)₄, achieving stereocontrol at the 4-position .

- Challenge: Free 6-amino groups may require orthogonal protection strategies to avoid side reactions.

Microwave-Assisted Reactions

- Example: tert-Butyl 6-(3-methoxybenzyl)-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate (2b) is synthesized in 44.4% yield under microwave conditions (110°C, 30 min) .

Physicochemical Properties

NMR Spectral Data

- tert-Butyl Group : A singlet at δ 1.52 ppm (1H NMR) and 28.3 ppm (13C NMR) is consistent across analogs .

- 6-Substituent Effects: Methoxy: δ 3.82 ppm (1H, OCH₃), 55.02 ppm (13C) . Benzyl: δ 7.20–7.40 ppm (aromatic protons), 126–130 ppm (aromatic carbons) . Amino: Expected NH₂ signals near δ 2.5–3.5 ppm (unprotected) but absent in Boc-protected analogs .

Chromatographic Behavior

- HPLC Retention: Analogs with polar groups (e.g., 6-hydroxy) exhibit shorter retention times (e.g., 18.9 min for compound 6a) compared to nonpolar derivatives .

- TLC Mobility: Rf values range from 0.12 (polar acetone mobile phase) to 0.30 (nonpolar hexane/ethyl acetate) .

Biological Activity

Tert-butyl 6-amino-3,4-dihydroquinoline-1(2H)-carboxylate (CAS No. 1152923-36-8) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C14H20N2O2

- Molecular Weight : 248.32 g/mol

- IUPAC Name : this compound

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of quinoline compounds, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating promising results:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical Cancer) | 0.126 | |

| SMMC-7721 (Liver Cancer) | 0.071 | |

| K562 (Leukemia) | 0.164 |

These results indicate that the compound exhibits significant cytotoxicity against cancer cells, suggesting its potential as a therapeutic agent.

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific signaling pathways associated with tumor growth and proliferation. Compounds in this class often interact with DNA and RNA synthesis pathways, leading to apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The SAR studies are crucial for understanding how modifications to the chemical structure of quinoline derivatives affect their biological activity. For instance:

- Electron Donating Groups : Substituents such as methoxy groups at specific positions on the quinoline ring enhance anticancer activity.

- Aliphatic Linkers : The presence of aliphatic linkers can decrease activity compared to aromatic systems, indicating the importance of electronic properties in drug design.

Case Studies

- Study on Antitrypanosomal Activity : A study investigated the antitrypanosomal activity of related compounds, revealing that modifications similar to those seen in tert-butyl 6-amino derivatives could lead to significant changes in potency against Trypanosoma brucei. While the exact activity of tert-butyl 6-amino was not detailed, it suggests a broader potential for this class of compounds in treating parasitic infections .

- Pharmacokinetic Studies : Research into the pharmacokinetics of quinoline derivatives indicates that solubility and metabolic stability are critical factors influencing their bioavailability and therapeutic efficacy. Compounds like tert-butyl 6-amino exhibit varying degrees of solubility which can affect their overall effectiveness in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.